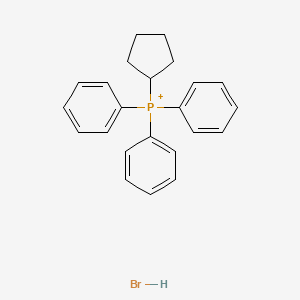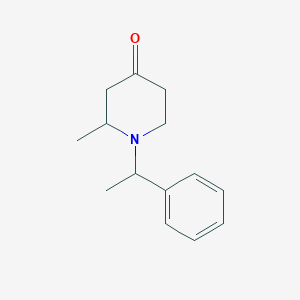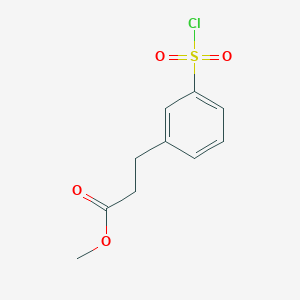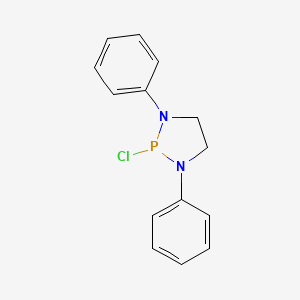
2-Chloro-1,3-diphenyl-1,3,2-diazaphospholidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1,3-diphenyl-1,3,2-diazaphospholidine is a chemical compound with the molecular formula C14H14ClN2P It is a member of the diazaphospholidine family, characterized by a phosphorus atom bonded to two nitrogen atoms and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-1,3-diphenyl-1,3,2-diazaphospholidine can be synthesized from 1,2-dianilinoethane. The synthesis involves the reaction of 1,2-dianilinoethane with phosphorus trichloride (PCl3) under controlled conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1,3-diphenyl-1,3,2-diazaphospholidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted diazaphospholidines.
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Applications De Recherche Scientifique
2-Chloro-1,3-diphenyl-1,3,2-diazaphospholidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with unique properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 2-chloro-1,3-diphenyl-1,3,2-diazaphospholidine involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom in the compound can coordinate with various substrates, facilitating different chemical transformations. The molecular targets and pathways involved include interactions with transition metals and other electrophilic or nucleophilic species .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,2-Diazaphospholidine: A similar compound without the chlorine substituent.
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine: A derivative with bulkier substituents on the phenyl rings.
Uniqueness
2-Chloro-1,3-diphenyl-1,3,2-diazaphospholidine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other diazaphospholidines. Its ability to undergo various chemical transformations and form stable complexes with metals makes it valuable in both academic and industrial research.
Propriétés
Numéro CAS |
82017-87-6 |
|---|---|
Formule moléculaire |
C14H14ClN2P |
Poids moléculaire |
276.70 g/mol |
Nom IUPAC |
2-chloro-1,3-diphenyl-1,3,2-diazaphospholidine |
InChI |
InChI=1S/C14H14ClN2P/c15-18-16(13-7-3-1-4-8-13)11-12-17(18)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clé InChI |
WVORDZYRRVPIKZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(P(N1C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


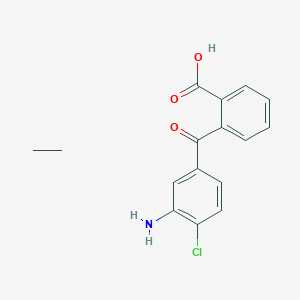


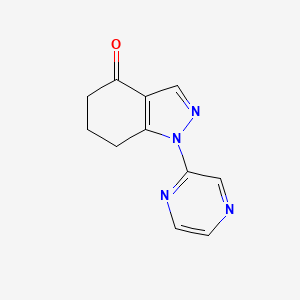
![tert-Butyl 3-fluoro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12825613.png)


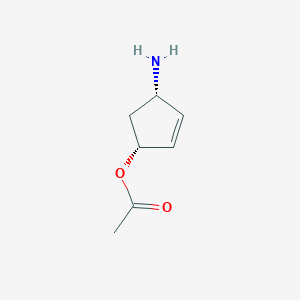
![3-Ethoxy-4-[4-(trifluoromethyl)phenylamino]-3-cyclobutene-1,2-dione](/img/structure/B12825638.png)

